Dimethyl 2-methyl-2-(2-nitrophenyl)malonate
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Overview
Description
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate is an organic compound with the molecular formula C12H13NO6. It is a derivative of malonic acid and contains a nitrophenyl group, which imparts unique chemical properties to the molecule. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrobenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the corresponding nitrophenyl malonate. This intermediate is then subjected to methylation using methyl iodide and a base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The malonate ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the malonate ester under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted malonates with various functional groups.
Scientific Research Applications
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavor compounds
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-2-(2-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the malonate ester can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the nitrophenyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.
Dimethyl 2-(2-nitrophenyl)malonate: Lacks the additional methyl group present in dimethyl 2-methyl-2-(2-nitrophenyl)malonate
Properties
IUPAC Name |
dimethyl 2-methyl-2-(2-nitrophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-6-4-5-7-9(8)13(16)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZCFQMESGGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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